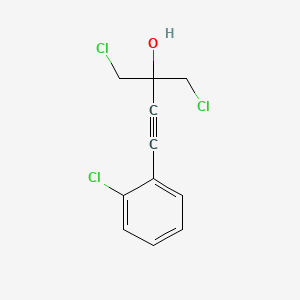
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is an organic compound that belongs to the class of chlorinated hydrocarbons These compounds are characterized by the presence of chlorine atoms attached to carbon atoms in their molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of a chlorophenylacetylene with a chloromethylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, followed by the addition of the chloromethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the handling of chlorinated reagents and the potential formation of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-(chloromethyl)-4-phenylbut-3-yn-2-ol: Lacks the additional chlorine atom on the phenyl ring.
2-Chloro-3-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol: Different positioning of the chlorine atoms.
Uniqueness
1-Chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The combination of chloromethyl and chlorophenyl groups on a butyn-2-ol backbone provides a distinct chemical profile.
Eigenschaften
CAS-Nummer |
90160-65-9 |
|---|---|
Molekularformel |
C11H9Cl3O |
Molekulargewicht |
263.5 g/mol |
IUPAC-Name |
1-chloro-2-(chloromethyl)-4-(2-chlorophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H9Cl3O/c12-7-11(15,8-13)6-5-9-3-1-2-4-10(9)14/h1-4,15H,7-8H2 |
InChI-Schlüssel |
XERWIWAARSSIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC(CCl)(CCl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


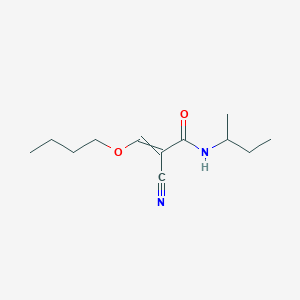

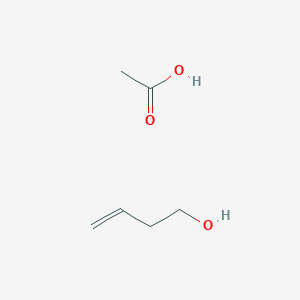
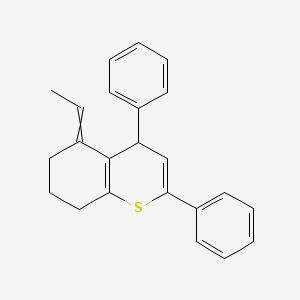

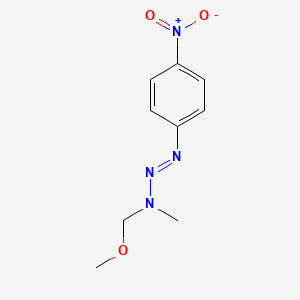
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
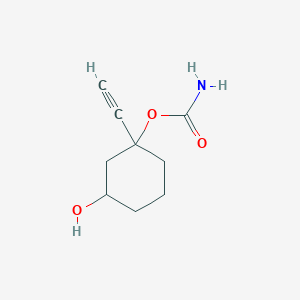
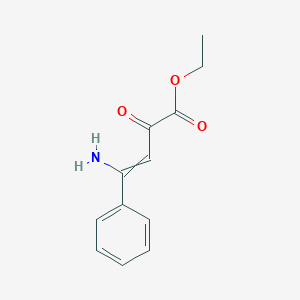
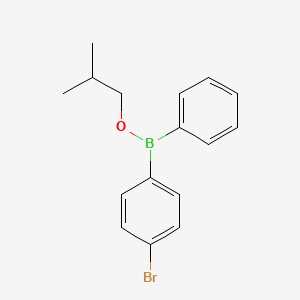
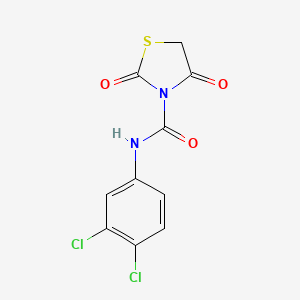
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)


